molecular formula C22H18ClN3O2 B2934263 Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate CAS No. 477866-15-2

Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate

Cat. No.: B2934263
CAS No.: 477866-15-2
M. Wt: 391.86
InChI Key: QPDXTAARQZQRRF-UHFFFAOYSA-N
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Description

Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate is a nicotinic acid derivative with a substituted pyridine core. Its structure includes an ethyl ester at position 3, a phenyl group at position 2, a cyano group at position 5, and a 3-chlorobenzylamino substituent at position 5. The compound’s molecular formula is C₂₂H₂₂ClN₃O₂, with a calculated molecular weight of 395.92 g/mol.

Properties

IUPAC Name

ethyl 6-[(3-chlorophenyl)methylamino]-5-cyano-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-2-28-22(27)19-12-17(13-24)21(25-14-15-7-6-10-18(23)11-15)26-20(19)16-8-4-3-5-9-16/h3-12H,2,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDXTAARQZQRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Nicotinate Core: The synthesis begins with the preparation of the nicotinate core, which involves the reaction of 2-aminonicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

    Attachment of the Chlorobenzyl Group: The final step involves the coupling of the chlorobenzyl group to the nicotinate core. This can be achieved through a nucleophilic aromatic substitution reaction using 3-chlorobenzylamine and a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Substituted derivatives with various functional groups replacing the chlorobenzyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences between Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate and analogs are summarized below:

Feature Target Compound Compound 15 () Ethyl 6-chloro-5-cyano-2-methylnicotinate ()
Position 2 Substituent Phenyl Methyl Methyl
Position 4 Substituent - Phenyl -
Position 6 Substituent 3-Chlorobenzylamino (1-Benzylpiperidin-4-yl)methylamino Chlorine
Molecular Formula C₂₂H₂₂ClN₃O₂ C₂₉H₃₂N₄O₂ (estimated) C₁₀H₉ClN₂O₂
Molecular Weight (g/mol) 395.92 ~468.65 (estimated) 224.64
  • Target vs. Compound 15: The target compound replaces the bulky (1-benzylpiperidin-4-yl)methylamino group with a 3-chlorobenzylamino moiety, likely reducing steric hindrance and altering lipophilicity. Additionally, the phenyl group at position 2 (vs. methyl in Compound 15) may enhance π-π stacking interactions in biological targets .
  • Target vs. The phenyl group at position 2 (vs. methyl) increases aromaticity and molecular weight .

Pharmacological Implications

Key observations:

  • The 3-chlorobenzylamino group may enhance target binding via hydrophobic interactions or halogen bonding, compared to the piperidine-derived substituent in Compound 15.

Data Tables

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol)
This compound C₂₂H₂₂ClN₃O₂ 395.92
Compound 15 C₂₉H₃₂N₄O₂ ~468.65
Ethyl 6-chloro-5-cyano-2-methylnicotinate C₁₀H₉ClN₂O₂ 224.64

Biological Activity

Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (CAS No. 477866-15-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and research findings.

  • Molecular Formula: C22H18ClN3O2
  • Molecular Weight: 391.85 g/mol
  • Physical State: Solid
  • Solubility: Soluble in organic solvents

Synthesis Overview

The synthesis of this compound involves several steps:

  • Formation of the Nicotinate Core: Reaction of 2-aminonicotinic acid with ethyl chloroformate.
  • Introduction of the Cyano Group: Nucleophilic substitution using sodium cyanide.
  • Attachment of the Chlorobenzyl Group: Coupling with 3-chlorobenzylamine using a coupling reagent like DCC.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition: It may inhibit certain kinases, impacting cellular signaling pathways.
  • Receptor Modulation: The compound can bind to various receptors, altering their activity and leading to therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Antiviral Properties

Preliminary investigations suggest that this compound may inhibit viral replication in vitro. Its mechanism might involve interference with viral entry or replication processes within host cells.

Anticancer Potential

The compound has been evaluated for its anticancer properties, showing promising results in inhibiting the proliferation of cancer cell lines. It appears to induce apoptosis in certain cancer types, potentially through the activation of specific apoptotic pathways .

Case Studies and Research Findings

A summary of relevant studies is presented in the following table:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against multiple bacterial strains
AntiviralInhibits viral replication in vitro
AnticancerInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

This compound can be compared to structurally similar compounds:

Compound NameStructural VariationBiological Activity
Ethyl 6-[(3-bromobenzyl)amino]-5-cyano-2-phenylnicotinateBromine instead of chlorineDifferent reactivity and potential activity
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinateChlorine at para positionAltered biological profile

Q & A

Q. What are the established synthetic routes for Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting ethyl 6-chloro-5-cyano-2-phenylnicotinate with 3-chlorobenzylamine in a THF/EtOH (3:1 v/v) solvent system under reflux for ~65 hours, followed by purification via flash chromatography (n-hexane/ethyl acetate gradient) to achieve ~74% yield . Key intermediates, such as the chloro precursor, are characterized using 1^1H/13^13C NMR, mass spectrometry (e.g., ESI-MS m/z 469 [M+H]+^+), and elemental analysis (e.g., C, H, N percentages within ±0.2% of theoretical values) .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and the ethyl ester group (δ 1.3–4.4 ppm), while 13^13C NMR identifies nitrile (δ ~116 ppm) and carbonyl (δ ~165 ppm) signals .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak and fragmentation patterns.
  • Elemental Analysis : Validates stoichiometric ratios (e.g., C: 74.14% vs. 74.33% theoretical) .
  • HPLC : Monitors purity (>95%) using reverse-phase columns and UV detection at 254 nm.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) may enhance reactivity compared to THF/EtOH by stabilizing transition states .
  • Catalysis : Adding catalytic KI or Cu(I) salts can accelerate substitution kinetics.
  • Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time from 65 hours to <24 hours while maintaining yield .
  • Workflow : Use TLC or in-situ IR to monitor reaction progress and minimize over-reaction.

Q. How can contradictions in spectroscopic data (e.g., unexpected 13^1313C shifts) be resolved?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELXL (e.g., CCDC deposition codes for related nicotinates) .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (B3LYP/6-311+G(d,p))-predicted values to identify conformational effects .
  • 2D NMR : Utilize HSQC and HMBC to correlate ambiguous carbons with protons .

Q. What strategies address challenges in isolating regioisomers or stereoisomers during synthesis?

Methodological Answer:

  • Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) for enantiomers .
  • Crystallographic Differentiation : Recrystallize from ethyl acetate/hexane to isolate dominant polymorphs, confirmed by single-crystal XRD .
  • Dynamic NMR : Probe rotational barriers of the 3-chlorobenzyl group to identify atropisomers .

Q. How can computational modeling predict the compound’s reactivity or binding properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., acetylcholinesterase active sites) based on pharmacophore features (cyano, ester, aryl groups) .
  • MD Simulations : Analyze solvation effects and conformational stability in water/DMSO using GROMACS .
  • QSAR Models : Corrogate electronic parameters (HOMO/LUMO energies) with experimental inhibition constants (Ki_i) to design derivatives .

Q. What crystallographic insights reveal the compound’s solid-state conformation and intermolecular interactions?

Methodological Answer: Single-crystal XRD (via SHELXL ) of analogous tert-butyl nicotinates shows:

  • Planarity : The pyridine ring adopts a near-planar conformation (torsion angles <5° deviation).
  • Intermolecular H-Bonds : N–H···Nitrile interactions stabilize crystal packing (distance ~2.8 Å) .
  • Packing Diagrams : Pi-stacking between phenyl groups (3.6 Å spacing) influences solubility and melting points .

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